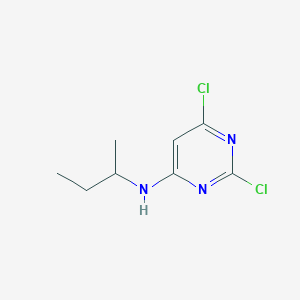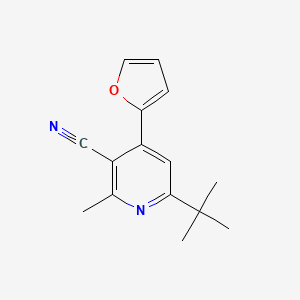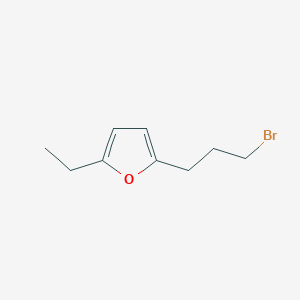
N-(Butan-2-yl)-2,6-dichloropyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(sec-Butyl)-2,6-dichloropyrimidin-4-amine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a secondary butyl group attached to the nitrogen atom at position 1 and chlorine atoms at positions 2 and 6 of the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-Butyl)-2,6-dichloropyrimidin-4-amine typically involves the reaction of 2,6-dichloropyrimidine with sec-butylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds via nucleophilic substitution, where the amine group of sec-butylamine displaces one of the chlorine atoms on the pyrimidine ring.
Industrial Production Methods
On an industrial scale, the production of N-(sec-Butyl)-2,6-dichloropyrimidin-4-amine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N-(sec-Butyl)-2,6-dichloropyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines can be used under reflux conditions in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a primary amine can yield a new pyrimidine derivative with an amine group replacing one of the chlorine atoms.
科学研究应用
N-(sec-Butyl)-2,6-dichloropyrimidin-4-amine has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Industry: The compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of N-(sec-Butyl)-2,6-dichloropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. Alternatively, it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
相似化合物的比较
Similar Compounds
2,6-Dichloropyrimidine: The parent compound without the sec-butyl group.
N-(tert-Butyl)-2,6-dichloropyrimidin-4-amine: A similar compound with a tertiary butyl group instead of a secondary butyl group.
N-(sec-Butyl)-4-chloropyrimidin-2-amine: A compound with a similar structure but with only one chlorine atom on the pyrimidine ring.
Uniqueness
N-(sec-Butyl)-2,6-dichloropyrimidin-4-amine is unique due to the presence of both the sec-butyl group and two chlorine atoms on the pyrimidine ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
CAS 编号 |
89099-64-9 |
|---|---|
分子式 |
C8H11Cl2N3 |
分子量 |
220.10 g/mol |
IUPAC 名称 |
N-butan-2-yl-2,6-dichloropyrimidin-4-amine |
InChI |
InChI=1S/C8H11Cl2N3/c1-3-5(2)11-7-4-6(9)12-8(10)13-7/h4-5H,3H2,1-2H3,(H,11,12,13) |
InChI 键 |
ZYOROIBMHCGJHI-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)NC1=CC(=NC(=N1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl-](/img/structure/B12906206.png)








![6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12906260.png)
![2H-Azuleno[1,2-c]pyrrole](/img/structure/B12906269.png)

